1-(3-Chlorophenyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione
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Overview
Description
1-(3-Chlorophenyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione is a useful research compound. Its molecular formula is C17H10ClF3N2O2S and its molecular weight is 398.78. The purity is usually 95%.
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Scientific Research Applications
Tautomery and Acid-Base Properties
The structural, tautomeric, and acid–base properties of similar compounds, such as 1-phenyl-2-(2-hydroxy-3-sulfo-5-chlorophenylhydrazo)butane-1,3-dione, have been studied using various spectroscopic techniques and potentiometry. This research provides insights into the tautomeric forms of these compounds and their thermodynamic properties, which could be relevant for understanding similar compounds like 1-(3-Chlorophenyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione (Mahmudov et al., 2011).
Synthesis of Related Compounds
Studies in synthesizing related compounds, such as substituted dibenzoylmethanes, provide a foundation for understanding the chemical synthesis pathways that could be applied to this compound. These pathways often involve reactions with diazotised sulphanilamide and other reagents, leading to compounds with potential antibacterial properties (Mutreja et al., 1980).
Polymer and Materials Science
Research into the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines highlights the potential application of similar compounds in materials science. These polyimides exhibit high refractive indices, small birefringences, and good thermomechanical stabilities, suggesting possible applications in optical materials (Tapaswi et al., 2015).
Medicinal Chemistry
In medicinal chemistry, derivatives of similar compounds, like 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione, have been synthesized and evaluated for their ability to inhibit human heart chymase. These studies provide insights into the potential medicinal applications of structurally related compounds, which could include this compound (Niwata et al., 1997).
Organic Chemistry and Synthesis
Research into the synthesis of benzo[1,2:4,5]dicycloheptene-1,9-dione and its protonation behavior demonstrates the diverse organic synthesis techniques and chemical reactions that can be applied to similar compounds. Such studies contribute to a broader understanding of the chemical behavior and potential applications of these compounds in various fields (Kato et al., 1991).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific information on the compound, it’s difficult to describe its exact mode of action. Similar compounds have been found to interact with their targets leading to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Similar compounds have been found to affect a broad range of biochemical pathways due to their interaction with multiple targets .
Pharmacokinetics
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities .
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2O2S/c18-11-4-2-6-13(8-11)23-15(25)9-14(24)22(16(23)26)12-5-1-3-10(7-12)17(19,20)21/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORFINVSQTYIFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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